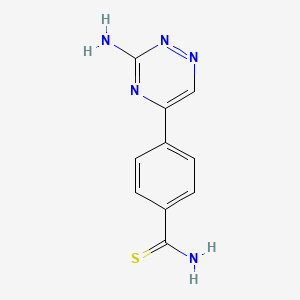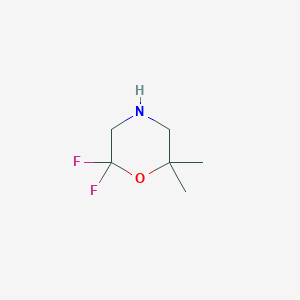
2,2-Difluoro-6,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-6,6-dimethylmorpholine is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of two fluorine atoms and two methyl groups attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6,6-dimethylmorpholine typically involves the fluorination of 6,6-dimethylmorpholine One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromorpholine oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
2,2-Difluoro-6,6-dimethylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6,6-dimethylmorpholine involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or interaction with nucleic acids, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: Another fluorinated compound with similar reactivity.
6,6-Dimethylmorpholine: The non-fluorinated parent compound.
2,2-Difluoro-1,3-dimethylimidazolidine: A structurally related compound with different ring structure.
Uniqueness
2,2-Difluoro-6,6-dimethylmorpholine is unique due to the presence of both fluorine atoms and methyl groups on the morpholine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
2,2-difluoro-6,6-dimethylmorpholine |
InChI |
InChI=1S/C6H11F2NO/c1-5(2)3-9-4-6(7,8)10-5/h9H,3-4H2,1-2H3 |
InChI Key |
POSWRAAIXMJPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(O1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13209562.png)
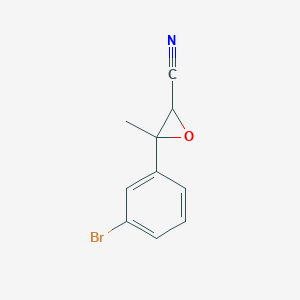
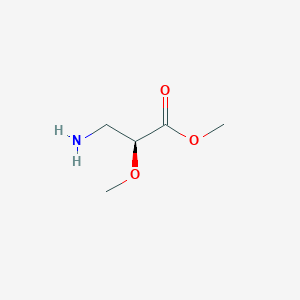
![N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13209572.png)

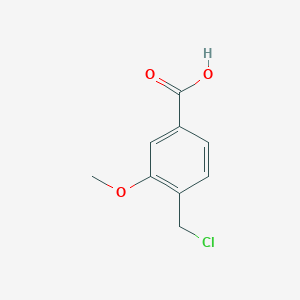
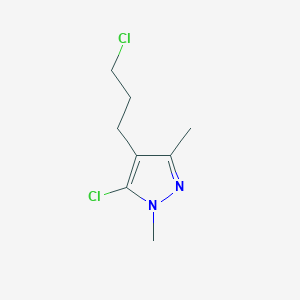

![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde](/img/structure/B13209615.png)
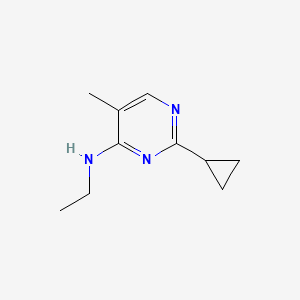
![1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol](/img/structure/B13209624.png)
